molecular formula C16H24N8O2 B5592746 4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine

4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine

Cat. No. B5592746
M. Wt: 360.41 g/mol
InChI Key: HZHHOYPTTJMRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves complex reactions that yield significant structural motifs like triazoles and morpholines. For instance, compounds with structural similarities have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to novel triazole derivatives with antimicrobial activities (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details, such as monoclinic space groups and chair conformations of cyclohexyl and piperidine rings, indicative of the complex architecture of these molecules (Aydinli et al., 2010). Such analyses contribute to understanding the spatial arrangement and potential reactivity of the target compound.

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical behaviors, including reactions with amines to form derivatives with potential biological activities. For example, the synthesis of Mannich base derivatives from triazole compounds showcases the chemical versatility and potential for further functionalization (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a crucial role in the compound's applications. Research into similar compounds has led to the development of spectrophotometric methods for quantitative determination in formulations, emphasizing the importance of physical characteristics in the practical use of these molecules (Хоменко et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal. Studies on related compounds, like the structural basis for the superiority of certain morpholine derivatives as coupling reagents, shed light on the chemical stability and reactivity that could be expected from the compound (Olczak et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds featuring 1,2,4-triazole derivatives have been synthesized through various methods, aiming to explore their chemical properties and potential applications. For example, the synthesis of novel 1,2,4-triazole derivatives has been achieved by reacting ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities. These synthetic routes often involve the use of morpholine or piperidine as components, highlighting the chemical versatility and potential of these compounds in generating biologically active molecules (Bektaş, et al., 2010).

Chemical Reactions

The chemoselectivity of certain reactions, such as cross-benzoin reactions, has been shown to be influenced by the structural components of triazolium salts, including morpholine- and piperidinone-derived variants. These findings underscore the importance of the fused ring structure in the catalytic efficiency and selectivity of these reactions, offering insights into the design of better catalysts for synthetic chemistry applications (Langdon, et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound isn’t known, compounds containing triazole rings often exhibit biological activity by interacting with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N8O2/c1-21-14(10-24-12-17-11-18-24)19-20-15(21)13-2-4-22(5-3-13)16(25)23-6-8-26-9-7-23/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHHOYPTTJMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)N3CCOCC3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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